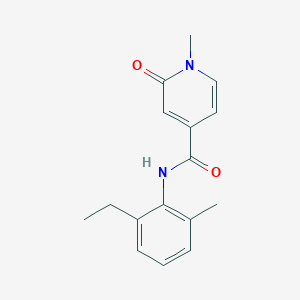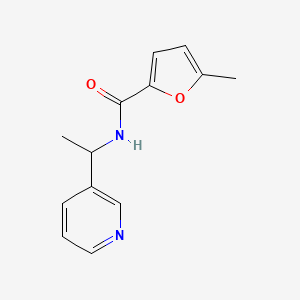
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X syndrome, Parkinson's disease, anxiety, and depression. Fragile X syndrome is a genetic disorder that results in intellectual disability, behavioral and emotional problems, and autism spectrum disorders. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to improve cognitive and social behaviors in animal models of Fragile X syndrome. Parkinson's disease is a neurodegenerative disorder that affects movement and coordination. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. Anxiety and depression are common psychiatric disorders that affect millions of people worldwide. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to reduce anxiety-like and depressive-like behaviors in animal models of these disorders.
Mecanismo De Acción
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide selectively targets the mGluR5 subtype, which is involved in various physiological and pathological processes in the brain. mGluR5 is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate, dopamine, and GABA. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide acts as a negative allosteric modulator of mGluR5, which means it binds to a site on the receptor that is distinct from the glutamate binding site and reduces the receptor's activity. This leads to a decrease in the release of glutamate, which is known to be involved in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to improve cognitive and social behaviors in animal models of Fragile X syndrome. It has also been shown to protect dopaminergic neurons from degeneration in animal models of Parkinson's disease. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to reduce anxiety-like and depressive-like behaviors in animal models of these disorders. Additionally, 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse such as cocaine and methamphetamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which means it does not affect other receptors in the brain. This makes it an ideal tool for studying the role of mGluR5 in various physiological and pathological processes. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide is also relatively easy to synthesize and has good stability. However, there are some limitations to using 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide in lab experiments. It has poor solubility in water, which can make it difficult to administer to animals. Additionally, 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has a short half-life in the body, which means it needs to be administered frequently to maintain its effects.
Direcciones Futuras
There are several future directions for research on 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists. This could lead to the development of more effective therapies for neurological and psychiatric disorders. Another area of interest is the role of mGluR5 in addiction and substance abuse. 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has been shown to reduce the reinforcing effects of drugs of abuse, but more research is needed to understand the underlying mechanisms. Finally, there is a need for more research on the safety and efficacy of 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide in humans. While 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide has shown promise in animal models, more research is needed to determine if it is safe and effective for use in humans.
Métodos De Síntesis
The synthesis of 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide involves the reaction of 5-methyl furfural with 3-aminopropylpyridine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalyl chloride to form the corresponding acid chloride, which is further reacted with 2-amino-5-methylfuran to obtain 5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide.
Propiedades
IUPAC Name |
5-methyl-N-(1-pyridin-3-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-5-6-12(17-9)13(16)15-10(2)11-4-3-7-14-8-11/h3-8,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQZHLAGUJOFJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

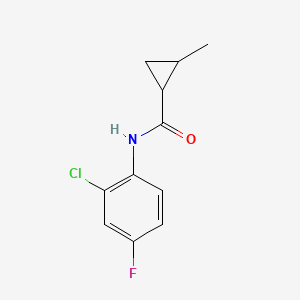

![4-[3-(Oxolan-2-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7564403.png)
![2-[3-[(2-Chlorophenyl)methoxy]-2-hydroxypropyl]phthalazin-1-one](/img/structure/B7564411.png)
![N-[1-(4-chlorophenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7564412.png)
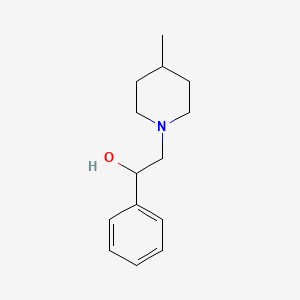
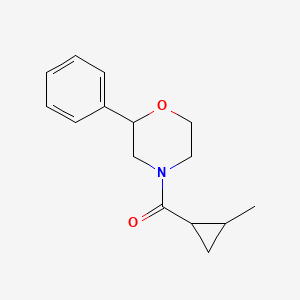

![4-[2-(3-Methylphenoxy)propanoyl]piperazin-2-one](/img/structure/B7564443.png)
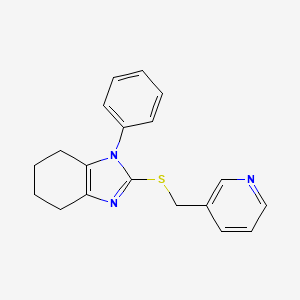
![3-[(1,2,3,4-Tetrahydronaphthalen-1-ylamino)methyl]phenol;hydrochloride](/img/structure/B7564452.png)
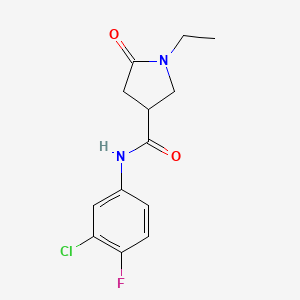
![4-[2-(4-Methylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564463.png)
